NCT-501 is a potent and selective small molecule inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1) []. It belongs to a novel series of theophylline-based analogs designed for scientific research on ALDH1A1 []. ALDH1A1 is an enzyme that plays a crucial role in detoxifying reactive aldehydes and has been implicated in various physiological and pathological processes, including cancer development and drug resistance [, , ]. NCT-501 serves as a valuable tool to investigate the role of ALDH1A1 in these processes.
A detailed description of the synthetic methodology for NCT-501 can be found in the paper titled "Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1)" []. The synthesis involves a multi-step process starting from commercially available theophylline. Key steps include alkylation, oxidation, and condensation reactions. The paper provides a detailed synthetic scheme and experimental procedures.
The molecular structure of NCT-501 is based on a theophylline scaffold with specific modifications that confer its potency and selectivity for ALDH1A1 []. Structural details, including bond lengths and angles, can be obtained from the publication []. The publication also likely contains information on the structure-activity relationship studies that led to the identification of NCT-501 as a potent ALDH1A1 inhibitor.
NCT-501 selectively inhibits ALDH1A1, leading to the accumulation of reactive aldehydes within cells [, , ]. This accumulation can trigger various downstream effects, including:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6